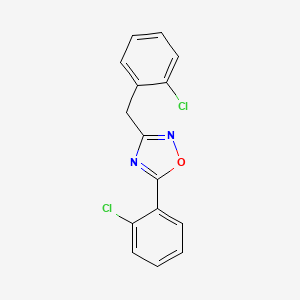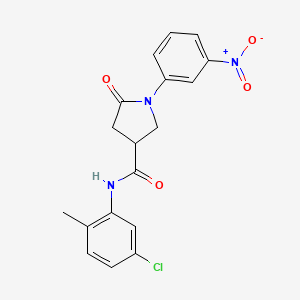
N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been synthesized using various methods.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the pathogenesis of various diseases, including asthma, arthritis, and inflammatory bowel disease. This compound has been shown to reduce the production of leukotrienes and other inflammatory mediators, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as improve joint mobility in arthritis. It has also been found to reduce the severity of colitis and improve the histological features of the colon. In addition, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It has been shown to have a high degree of selectivity for 5-LO, which reduces the risk of off-target effects. It also has a good safety profile and has been found to be well-tolerated in animal studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Future Directions
N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promise as a potential therapeutic agent for the treatment of various diseases. Future research could focus on optimizing the synthesis of this compound to improve its solubility and bioavailability. In addition, further studies could investigate the potential of this compound in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been carried out using different methods, including the reaction of 5-chloro-2-methylbenzoyl chloride with 3-nitrobenzoyl chloride in the presence of pyrrolidine and triethylamine. Another method involves the reaction of 5-chloro-2-methylbenzoic acid with 3-nitrobenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential application in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and antinociceptive effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), and reduce pain and inflammation in animal models.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-5-6-13(19)8-16(11)20-18(24)12-7-17(23)21(10-12)14-3-2-4-15(9-14)22(25)26/h2-6,8-9,12H,7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCUYJSFZWJSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)
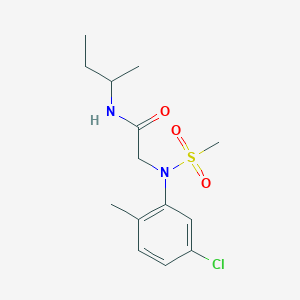
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)
![2-oxo-2-phenylethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5065252.png)
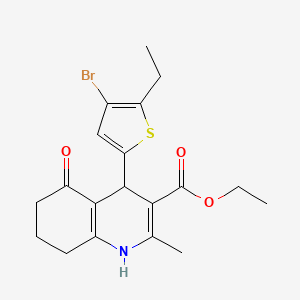
![2,4-dichlorophenyl (3-{[(2,4-dichlorophenoxy)acetyl]amino}propoxy)acetate](/img/structure/B5065266.png)
![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene](/img/structure/B5065290.png)

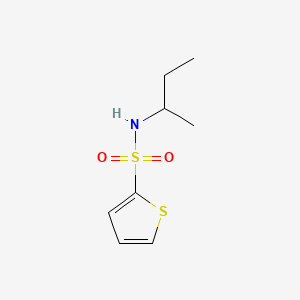
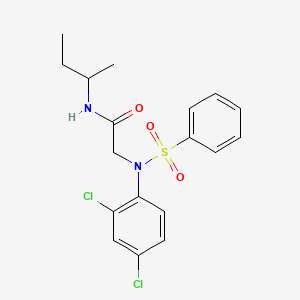
![3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5065314.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
